molecular formula C20H20N4O4S2 B2962899 Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 488827-04-9

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2962899
M. Wt: 444.52
InChI Key: JNMRMWVDZKQKRT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, a thiophene ring, and an ester group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiophene ring could undergo electrophilic aromatic substitution, and the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the ester and amide could increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Derivatives
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in synthetic pathways leading to the formation of various heterocyclic compounds. Studies have explored its reactivity with different reagents to synthesize pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004). Additionally, this compound serves as a precursor for novel heterocycles with potential anticancer activity, with synthesized derivatives exhibiting potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020).

Antitumor Evaluation
The compound has been utilized as a key precursor in the synthesis of diverse heterocyclic derivatives featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic versatility of this compound enables the exploration of various biological activities. Most notably, several of these derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, underscoring the potential of this compound in antitumor research (Shams et al., 2010).

Biological Evaluations and Fluorescent Probes
Beyond its role in synthesizing heterocyclic compounds with potential therapeutic applications, derivatives of this compound have been studied for their biological activities. For instance, its derivatives have been evaluated for antimicrobial and antioxidant activities, highlighting the compound's relevance in discovering new agents with these properties (Bhoi et al., 2016). Furthermore, specific derivatives have demonstrated efficiency as fluorescent probes for mercury ion detection, indicating the compound's utility in environmental and analytical chemistry (Shao et al., 2011).

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological properties of many thiophene derivatives .

properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-2-27-19(26)16-13-5-3-4-6-14(13)30-18(16)22-15(25)11-29-20-24-23-17(28-20)12-7-9-21-10-8-12/h7-10H,2-6,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRMWVDZKQKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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